2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide

Medicinal chemistry Quinazoline SAR Physicochemical profiling

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide (CAS 606132-56-3) is a synthetic quinazoline derivative with the molecular formula C₁₉H₁₈ClN₃OS and a molecular weight of 371.88 g·mol⁻¹. It features a 6-chloro-2-phenylquinazoline core linked via a thioether (sulfanyl) bridge at position 4 to an N-propylacetamide side chain.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.9 g/mol
Cat. No. B12591322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
Molecular FormulaC19H18ClN3OS
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H18ClN3OS/c1-2-10-21-17(24)12-25-19-15-11-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,21,24)
InChIKeyBMSOMPZGERLSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide – Structural Identity and Procurement Baseline


2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide (CAS 606132-56-3) is a synthetic quinazoline derivative with the molecular formula C₁₉H₁₈ClN₃OS and a molecular weight of 371.88 g·mol⁻¹ [1]. It features a 6-chloro-2-phenylquinazoline core linked via a thioether (sulfanyl) bridge at position 4 to an N-propylacetamide side chain. The compound belongs to the broader class of quinazoline-4-thioacetamide derivatives, a scaffold investigated for kinase inhibition—particularly VEGFR-2 and EGFR—in anticancer drug discovery [2][3]. It is commercially available from multiple suppliers for research use only, with catalog listings indicating ≥95% purity as the typical specification . Critically, the ZINC database records no known biological activity for this compound in ChEMBL, and it has not appeared in any indexed publication [1], meaning that procurement decisions currently rest on structural rationale and class-level evidence rather than direct biological validation.

Why 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide Cannot Be Interchanged with Generic Quinazoline Analogs


Substituting this compound with an apparently similar quinazoline derivative—even one sharing the same 6-chloro-2-phenylquinazoline core—carries a high risk of divergent biological outcomes. The N-propylacetamide side chain is not a passive spectator; its linear three-carbon alkyl tail governs lipophilicity (computed LogP = 4.525), hydrogen-bonding capacity (1 HBD, 4 HBA), and conformational flexibility (4 rotatable bonds) [1]. Replacing the n-propyl group with an isopropyl (branched), cyclopropyl (cyclic, strained), or n-butyl (extended chain) moiety alters these parameters measurably, potentially shifting target engagement, selectivity, and pharmacokinetic profile in ways that are not predictable without empirical testing [2]. Furthermore, the thioether (–S–) linker at position 4 is a defining chemotype differentiator from the far more common 4-aminoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), where the NH linker engages the hinge region of the kinase ATP-binding pocket via a distinct hydrogen-bonding geometry [3]. Class-level evidence from quinazoline-thioacetamide series shows that small N-alkyl modifications can shift VEGFR-2 IC₅₀ values by over 3-fold among close analogs, underscoring that generic substitution is scientifically unsound without matched comparative data [2].

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide – Quantitative Differentiation Evidence Guide


N-Propyl vs. N-Isopropyl Side Chain: Conformational and Lipophilicity Differentiation

The n-propylacetamide side chain in the target compound provides a linear, flexible four-bond extension from the amide nitrogen, whereas the N-isopropyl analog (CAS not individually registered; BenchChem catalog listing) introduces a branched α-methyl group that restricts conformational freedom at the amide terminus [1]. While both compounds share an identical molecular formula (C₁₉H₁₈ClN₃OS, MW 371.88) and computed LogP, the linear n-propyl chain is expected to afford a different entropic penalty upon target binding and may access narrower hydrophobic pockets that cannot accommodate the bulkier isopropyl group . In the class-level context of quinazoline-thioacetamide VEGFR-2 inhibitors (Ghorab & Ghorab, 2024), N-alkyl structural variation among compounds 3–12 produced an MCF-7 cytotoxicity IC₅₀ range spanning 36.41–655.34 µM, confirming that even subtle N-alkyl changes yield large potency differences [2].

Medicinal chemistry Quinazoline SAR Physicochemical profiling

N-Propyl vs. N-Cyclopropyl: Ring Strain and Geometric Constraint Differentiation

The N-cyclopropyl analog (CAS 606132-57-4, MW 369.87, C₁₉H₁₆ClN₃OS) replaces the flexible n-propyl chain with a rigid, strained three-membered cyclopropyl ring . This substitution reduces the molecular weight by 2 Da and eliminates two hydrogen atoms, producing a notably different spatial presentation of the amide terminus. Cyclopropyl groups in kinase inhibitor design are known to engage in unique non-covalent interactions (e.g., π-character C–C bonding with aromatic residues) and can alter metabolic stability via reduced CYP-mediated oxidation compared to linear alkyl chains [1]. The class-level VEGFR-2 inhibitor study (Ghorab & Ghorab, 2024) demonstrated that structural variation at the amide terminus in quinazoline-thioacetamides shifted MCF-7 cytotoxicity by over 18-fold between the most and least potent analogs, providing inferential support that the cyclopropyl-to-n-propyl swap would produce non-equivalent biological outcomes [2].

Quinazoline derivatives Cyclopropyl SAR Kinase inhibitor design

Thioether (–S–) Linker vs. 4-Amino (–NH–) Linker: Fundamental Chemotype Differentiation from Canonical EGFR Inhibitors

The target compound employs a thioether (–S–CH₂–CO–NH–) linker connecting the quinazoline-4-position to the acetamide moiety, in contrast to the secondary amine (–NH–) linker found in FDA-approved 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib, lapatinib) [1]. The sulfur atom introduces distinct electronic properties: increased polarizability (sulfur is more polarizable than nitrogen), a larger van der Waals radius (1.80 Å for S vs. 1.55 Å for N), and altered hydrogen-bonding potential (the thioether sulfur is a weak H-bond acceptor vs. the amine NH which acts as an H-bond donor in the kinase hinge region) [2]. In a related quinazoline-thioacetamide VEGFR-2 inhibitor series (Ghorab & Ghorab, 2024), the most potent compound (compound 9) achieved a VEGFR-2 IC₅₀ of 0.176 µg·mL⁻¹, approximately 4.2-fold less potent than sorafenib (IC₅₀ = 0.042 µg·mL⁻¹) but with a distinct ADMET profile—zero Lipinski violations, high predicted GI absorption, and no blood-brain barrier penetration [3]. This class-level data suggests that the thioether linkage can support nanomolar-range kinase inhibition while offering differentiated drug-like properties.

Kinase inhibitor chemotype Thioether linker Quinazoline hinge binder

N-Propyl vs. N-Butyl Homolog: Lipophilicity-Driven Differentiation

The N-butyl homolog (CAS not individually registered; smolecule Catalog No. S15774299, MW 385.9, C₂₀H₂₀ClN₃OS) extends the alkyl chain by one methylene unit compared to the target compound . This increases the molecular weight by 14 Da and, based on the established Hansch π contribution of ~0.5 per methylene for aliphatic systems, is expected to raise LogP by approximately 0.5 units relative to the n-propyl analog (computed LogP 4.525) [1]. In the broader quinazoline-thioacetamide class (Ghorab & Ghorab, 2024), increasing N-alkyl bulk did not follow a simple linear trend—compound 9 (with an intermediate N-substituent) was more potent than both smaller and larger N-alkyl variants, yielding a non-monotonic SAR that precludes reliable extrapolation [2]. The n-propyl chain thus occupies a specific and non-interchangeable position along the lipophilicity–potency continuum within this chemotype.

Homolog SAR Lipophilicity Quinazoline-thioacetamide

6-Chloro Substituent: Electronic and Steric Differentiation from 6-Unsubstituted and 6-Methyl Quinazoline Analogs

The 6-chloro substituent on the quinazoline core is a key electronic and steric feature. Chlorine is electron-withdrawing (Hammett σₘ = +0.37) and moderately lipophilic (Hansch π = +0.71), influencing both the electron density of the quinazoline ring system and the compound's overall lipophilicity [1]. Related 6-ethyl analogs (e.g., 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide) replace the chloro with an ethyl group, swapping electron-withdrawing character for electron-donating inductive effects while maintaining similar steric bulk . In quinazoline kinase inhibitor literature, the 6-position halogen is known to occupy a hydrophobic pocket in the kinase active site, and halogen substitution patterns have been shown to modulate both potency and selectivity across the kinome [2]. Within the Ghorab & Ghorab (2024) quinazoline-thioacetamide series, substitution at the quinazoline 6-position was a critical determinant of MCF-7 cytotoxicity, with compounds bearing different substitution patterns displaying IC₅₀ values ranging from 36.41 to over 655 µM [3].

Halogen SAR Quinazoline electronics Kinase inhibitor design

Research Application Scenarios for 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and Chemotype Exploration Programs

This compound is best positioned as a thioether-linked quinazoline scaffold for kinase inhibitor discovery programs seeking to explore chemical space beyond the well-characterized 4-anilinoquinazoline chemotype (gefitinib/erlotinib class). Its thioether linker distinguishes it from the conventional –NH– hinge-binding motif, potentially enabling distinct kinase selectivity profiles [1]. Researchers conducting scaffold-hopping exercises from 4-anilinoquinazolines can use this compound as a representative thioether variant, with the class-level VEGFR-2 inhibition data (Ghorab & Ghorab, 2024: lead compound achieving IC₅₀ = 0.176 µg·mL⁻¹) providing proof-of-concept that this chemotype can achieve sub-micromolar kinase inhibition [2]. However, given the absence of published target engagement data for this specific compound, initial procurement should be limited to small quantities for preliminary kinase panel screening rather than large-scale in vivo studies.

N-Alkyl SAR Library Construction for Quinazoline-Thioacetamide Lead Optimization

The n-propylacetamide side chain occupies a specific position within the N-alkyl SAR continuum of quinazoline-thioacetamide derivatives. When procured alongside its close analogs—N-isopropyl, N-cyclopropyl (CAS 606132-57-4), N-butyl, and N,N-dimethyl (CAS 606132-58-5) variants—this compound enables systematic exploration of how N-alkyl topology (linear vs. branched vs. cyclic), chain length (C₃ vs. C₄), and substitution (mono- vs. di-substituted amide) affect biological activity [1]. The 2024 Ghorab & Ghorab study on related quinazoline-thioacetamides demonstrated that N-alkyl variation can alter MCF-7 cytotoxicity by over 18-fold, providing a strong rationale for building a focused N-alkyl library with this compound as the C₃-linear reference point [2]. Procurement should prioritize compounds from the same synthetic batch to minimize batch-to-batch variability in comparative SAR studies.

Computational Chemistry and Molecular Docking Reference Compound

The compound's well-defined structure (canonical SMILES: CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3), moderate molecular weight (371.88 Da), and balanced physicochemical profile (LogP 4.525, tPSA 65 Ų, 0 Lipinski violations) make it suitable as a computational reference compound for docking studies against kinase ATP-binding pockets [1]. The thioether sulfur provides a unique atomic center for scoring function validation that differs from the nitrogen-based linkers in most docked kinase inhibitors. The ZINC database entry (ZINC000001476118) provides ready access to 3D conformer libraries for immediate docking deployment [2]. Researchers can use this compound to benchmark docking poses against VEGFR-2 (PDB 4AGD) or EGFR kinase domains, with the caveat that experimental binding affinity data are not yet available to validate computational predictions.

Physicochemical Benchmarking for Quinazoline-Thioacetamide Series Development

With a computed LogP of 4.525, tPSA of 65 Ų, and 0 violations of Lipinski's Rule of Five, this compound occupies favorable oral drug-like chemical space and can serve as a physicochemical benchmark for optimizing absorption, distribution, and metabolic stability within quinazoline-thioacetamide series [1]. The class-level ADMET analysis from the Ghorab & Ghorab (2024) study—where compound 9 showed high predicted GI absorption, no BBB penetration, and an Abbott Bioavailability Score of 0.56 (comparable to sorafenib's 0.55)—provides inferential support that the quinazoline-thioacetamide scaffold can achieve favorable pharmacokinetic properties [2]. Procurement for physicochemical profiling (LogD₇.₄, kinetic solubility, microsomal stability, CYP inhibition) is warranted to generate the empirical ADMET data currently absent from the literature for this specific compound.

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